2-[3-(2-Furyl)phenyl]-1,3-dioxolane
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Overview
Description
2-[3-(2-Furyl)phenyl]-1,3-dioxolane is an organic compound that belongs to the class of 1,3-dioxolanes. These compounds are known for their stability and versatility in various chemical reactions. The presence of both a furan ring and a dioxolane ring in its structure makes it an interesting subject for research in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxolanes can be synthesized from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or a Lewis acid catalyst . A standard procedure involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods include using trialkyl orthoformate and a catalytic amount of tetrabutylammonium tribromide in absolute alcohol .
Industrial Production Methods
Industrial production of 1,3-dioxolanes often involves the use of efficient and chemoselective catalysts such as zirconium tetrachloride (ZrCl4) for acetalization and in situ transacetalization of carbonyl compounds under mild reaction conditions . This method is preferred due to its high yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-Furyl)phenyl]-1,3-dioxolane can undergo various types of chemical reactions, including:
Oxidation: Using oxidizing agents like KMnO4 and OsO4.
Reduction: Using reducing agents like LiAlH4 and NaBH4.
Substitution: Nucleophilic substitution reactions with reagents like RLi and RMgX.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in organic solvents.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: Organolithium reagents (RLi) or Grignard reagents (RMgX) in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of lactones, while reduction can yield alcohols .
Scientific Research Applications
2-[3-(2-Furyl)phenyl]-1,3-dioxolane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[3-(2-Furyl)phenyl]-1,3-dioxolane involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions . Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: Similar in structure but lacks the furan ring.
2-Furyl-1,3-dioxolane: Similar but with different substitution patterns on the dioxolane ring.
Uniqueness
2-[3-(2-Furyl)phenyl]-1,3-dioxolane is unique due to the presence of both a furan ring and a dioxolane ring in its structure. This dual-ring system provides enhanced stability and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C13H12O3 |
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Molecular Weight |
216.23 g/mol |
IUPAC Name |
2-[3-(furan-2-yl)phenyl]-1,3-dioxolane |
InChI |
InChI=1S/C13H12O3/c1-3-10(12-5-2-6-14-12)9-11(4-1)13-15-7-8-16-13/h1-6,9,13H,7-8H2 |
InChI Key |
XVAXJWNKXXTMFS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC=CC(=C2)C3=CC=CO3 |
Origin of Product |
United States |
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